molecular formula C26H24N4O2 B11984104 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-(3-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-(3-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11984104
M. Wt: 424.5 g/mol
InChI Key: FBHFXVWWJWFIGO-OVVQPSECSA-N
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Description

N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 1-[1,1’-biphenyl]-4-yl-ethanone with 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group, for example, may enhance its solubility and bioavailability compared to similar compounds .

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H24N4O2/c1-3-32-23-11-7-10-22(16-23)24-17-25(29-28-24)26(31)30-27-18(2)19-12-14-21(15-13-19)20-8-5-4-6-9-20/h4-17H,3H2,1-2H3,(H,28,29)(H,30,31)/b27-18+

InChI Key

FBHFXVWWJWFIGO-OVVQPSECSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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